molecular formula C17H20O4S B4064496 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B4064496
M. Wt: 320.4 g/mol
InChI Key: VVLOBJAZNLZXGH-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate is a chemical compound that is widely used in scientific research. It is a sulfonate ester that is used as a reagent in organic synthesis and biochemical assays. This compound is known for its ability to inhibit the activity of certain enzymes and is therefore used in the development of new drugs and treatments.

Scientific Research Applications

  • Biodesulfurization Pathway : This compound is involved in the biodesulfurization pathway of model organosulfur compounds like dibenzothiophene (DBT). A study by Chen et al. (2009) outlines an extended 4S pathway, which incorporates methoxylation pathways, leading to less inhibitory effects on microbes during desulfurization of fossil fuels (Chen, Cai, Zhang, & Li, 2009).

  • Nucleophilic Catalysis : Research by Shashidhar, Rajeev, & Bhatt (1997) discusses the methanolysis of related compounds, providing insights into the catalytic involvement of neighboring aldehyde carbonyl groups in nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev, & Bhatt, 1997).

  • Nonlinear Optical Properties : Ogawa et al. (2008) report on the preparation and thermal properties of derivatives, including their solubility and second-harmonic generation (SHG) activity, highlighting its use in nonlinear optical materials (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

  • Azo Coupling Reactions : A study by Iwamoto et al. (1993) investigates the phase-transfer catalysis of azo coupling reactions, which is relevant to the synthesis of dyes and pigments (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

  • Synthesis of Stilbazolium Derivatives : Research on the synthesis of stilbazolium salts with benzenesulfonates, which are useful in nonlinear optics, was conducted by Yang et al. (2005), demonstrating the compound's applicability in advanced functional materials (Yang, Aravazhi, Schneider, Seiler, Jazbinšek, & Günter, 2005).

  • Electrochemical Reduction Studies : McGuire & Peters (2016) explored the electrochemical reduction of related compounds, which is significant in the context of environmental remediation and the study of pesticides (McGuire & Peters, 2016).

  • Catalysis in Methoxycarbonylation : Akiri & Ojwach (2021) studied palladium(II) complexes with derivatives as catalysts in biphasic methoxycarbonylation, highlighting its role in organometallic chemistry (Akiri & Ojwach, 2021).

  • Desulfurization in Diesel Oil Treatment : Li et al. (2003) discuss how a bacterium Mycobacterium sp. X7B uses a pathway involving this compound for desulfurization of diesel oil, emphasizing its environmental applications (Li, Xu, Ma, Luo, & Wang, 2003).

Properties

IUPAC Name

(2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLOBJAZNLZXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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